2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is an organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazine derivative with an appropriate β-keto ester, followed by esterification and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The ethoxycarbonyl group and other substituents can be replaced with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in biological studies.
Industry: It can be utilized in the production of specialty chemicals or as a precursor for advanced materials
Mechanism of Action
The mechanism of action of 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
- 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-ethylpropanoic acid
- 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylbutanoic acid
Uniqueness
2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(3-ethoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-16-8(13)7-5-6-12(11-7)10(2,3)9(14)15/h5-6H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTIPYINKZHADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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